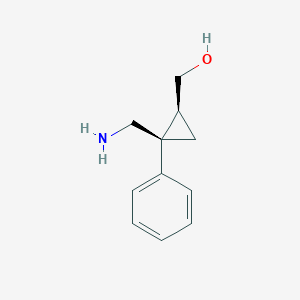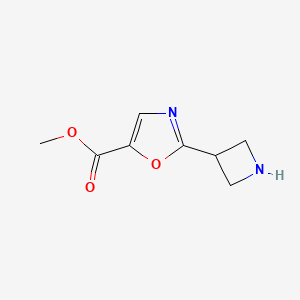
5-Quinoxalinol, 6-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Quinoxalinol, 6-chloro- is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of a chlorine atom at the 6th position and a hydroxyl group at the 5th position makes 5-Quinoxalinol, 6-chloro- a unique compound with specific chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Quinoxalinol, 6-chloro- typically involves the condensation of 6-chloroquinoxaline with appropriate reagents. One common method includes the reaction of 6-chloroquinoxaline with hydroxylamine under acidic conditions to introduce the hydroxyl group at the 5th position . Another approach involves the oxidation of 6-chloroquinoxaline using oxidizing agents such as potassium permanganate or hydrogen peroxide to form the desired compound .
Industrial Production Methods
Industrial production of 5-Quinoxalinol, 6-chloro- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Quinoxalinol, 6-chloro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinoxaline-5,6-dione.
Reduction: The compound can be reduced to form 5-quinoxalinol.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, alkoxides under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoxaline-5,6-dione.
Reduction: 5-Quinoxalinol.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Quinoxalinol, 6-chloro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its biological activity.
Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties
Wirkmechanismus
The mechanism of action of 5-Quinoxalinol, 6-chloro- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline: The parent compound without the chlorine and hydroxyl groups.
6-Chloroquinoxaline: Lacks the hydroxyl group at the 5th position.
5-Hydroxyquinoxaline: Lacks the chlorine atom at the 6th position.
Uniqueness
5-Quinoxalinol, 6-chloro- is unique due to the presence of both the chlorine atom and the hydroxyl group, which confer specific chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
62163-11-5 |
|---|---|
Molekularformel |
C8H5ClN2O |
Molekulargewicht |
180.59 g/mol |
IUPAC-Name |
6-chloroquinoxalin-5-ol |
InChI |
InChI=1S/C8H5ClN2O/c9-5-1-2-6-7(8(5)12)11-4-3-10-6/h1-4,12H |
InChI-Schlüssel |
SOFISYHHTUDNOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=CN=C2C(=C1Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Acetyl-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B11911179.png)
![3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11911182.png)




![2H-Naphtho[2,3-b]pyran](/img/structure/B11911219.png)

![2-[2-(2-Pyridinyl)ethyl]pyridine](/img/structure/B11911236.png)
![2-methyl-3H-benzo[e]indole](/img/structure/B11911247.png)


![3-(6-Amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanenitrile](/img/structure/B11911281.png)

